3-((Trimethylsilyl)ethynyl)oxetan-3-ol 3-((Trimethylsilyl)ethynyl)oxetan-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18737356
InChI: InChI=1S/C8H14O2Si/c1-11(2,3)5-4-8(9)6-10-7-8/h9H,6-7H2,1-3H3
SMILES:
Molecular Formula: C8H14O2Si
Molecular Weight: 170.28 g/mol

3-((Trimethylsilyl)ethynyl)oxetan-3-ol

CAS No.:

Cat. No.: VC18737356

Molecular Formula: C8H14O2Si

Molecular Weight: 170.28 g/mol

* For research use only. Not for human or veterinary use.

3-((Trimethylsilyl)ethynyl)oxetan-3-ol -

Specification

Molecular Formula C8H14O2Si
Molecular Weight 170.28 g/mol
IUPAC Name 3-(2-trimethylsilylethynyl)oxetan-3-ol
Standard InChI InChI=1S/C8H14O2Si/c1-11(2,3)5-4-8(9)6-10-7-8/h9H,6-7H2,1-3H3
Standard InChI Key MLXZXWXHOPHSFE-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)C#CC1(COC1)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 3-((Trimethylsilyl)ethynyl)oxetan-3-ol (C₈H₁₄O₂Si) features an oxetane ring—a strained four-membered cyclic ether—with a hydroxyl group (-OH) and a trimethylsilyl ethynyl (-C≡C-Si(CH₃)₃) substituent at the 3-position. The oxetane ring’s strain (~106 kJ/mol) contributes to its reactivity, particularly in ring-opening reactions, while the silyl acetylene group introduces steric bulk and stabilizes the alkyne through σ-π conjugation .

Physical Properties

PropertyValue (Estimated)Basis in Analog Data
Molecular Weight186.3 g/molCalculated from formula
Boiling Point180–200°C (dec.)Similar oxetane derivatives
SolubilityModerate in polar solvents (e.g., THF, CHCl₃)Oxetanol solubility trends
StabilityMoisture-sensitiveSilyl acetylene reactivity

Synthetic Routes and Methodologies

Alkylation of Oxetan-3-one

A plausible synthesis involves the alkylation of oxetan-3-one with a trimethylsilyl acetylide. This approach mirrors the diisopropylzinc-mediated alkylation reported for 3-methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol . In this method, oxetan-3-one reacts with a preformed trimethylsilyl acetylide (e.g., generated from trimethylsilyl acetylene and a strong base) under inert conditions. The reaction likely proceeds via nucleophilic addition to the carbonyl group, followed by dehydration to form the oxetane ring.

Representative Reaction Scheme

Oxetan-3-one+HC≡C-Si(CH₃)₃Base3-((Trimethylsilyl)ethynyl)oxetan-3-ol\text{Oxetan-3-one} + \text{HC≡C-Si(CH₃)₃} \xrightarrow{\text{Base}} \text{3-((Trimethylsilyl)ethynyl)oxetan-3-ol}

Cycloaddition Approaches

Cycloaddition reactions, such as the [2+2] photocycloaddition of enones, could alternatively construct the oxetane ring. For instance, triflimide-catalyzed reactions (e.g., Tf₂NH or TMSNTf₂) facilitate hydroarylation and cyclization steps, as seen in the synthesis of fluoropyridines . Applying similar conditions to a silyl acetylene-containing precursor might yield the target compound.

Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • Oxetane protons: δ 4.80–4.95 (m, 4H, ring -CH₂-O-)

  • Hydroxyl proton: δ 2.30–2.50 (br s, 1H, -OH)

  • Trimethylsilyl protons: δ 0.15–0.20 (s, 9H, Si-(CH₃)₃)

¹³C NMR (Predicted):

  • Oxetane carbons: δ 75–85 (ring carbons)

  • Alkyne carbons: δ 95–105 (C≡C-Si), δ 0–5 (Si-(CH₃)₃)

Infrared (IR) Spectroscopy

Key absorptions include:

  • O-H stretch: ~3375 cm⁻¹ (broad)

  • C≡C stretch: ~2100–2200 cm⁻¹ (sharp)

  • Si-C stretches: ~1250 cm⁻¹ and 840 cm⁻¹

Applications and Functional Utility

Pharmaceutical Intermediate

Oxetanes are valued in drug design for their metabolic stability and ability to modulate physicochemical properties. The trimethylsilyl ethynyl group may serve as a masked alkyne for click chemistry (e.g., Huisgen cycloaddition), enabling bioconjugation or polymer synthesis .

Materials Science

The compound’s strained ring and silyl group could enhance thermal stability in silicone-based polymers or act as a crosslinking agent. Analogous silyl acetylides are used in semiconductor fabrication, suggesting potential in electronic materials .

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